molecular formula C21H18BrClN2O5 B10902582 (5-bromo-4-{(Z)-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxyphenoxy)acetic acid

(5-bromo-4-{(Z)-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxyphenoxy)acetic acid

Cat. No.: B10902582
M. Wt: 493.7 g/mol
InChI Key: DALYITIKOFITFF-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-BROMO-4-{[1-(2-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID is a complex organic compound that features a combination of bromine, chlorine, and ethoxy groups attached to a phenoxyacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-BROMO-4-{[1-(2-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazole ring: This can be achieved by reacting 2-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole intermediate.

    Bromination: The pyrazole intermediate is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Ethoxylation: The brominated pyrazole is then reacted with ethyl iodide in the presence of a base to introduce the ethoxy group.

    Coupling with phenoxyacetic acid: Finally, the ethoxylated pyrazole is coupled with phenoxyacetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-BROMO-4-{[1-(2-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-(5-BROMO-4-{[1-(2-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates targeting various diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used to study the interactions of small molecules with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-(5-BROMO-4-{[1-(2-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved would depend on the specific biological target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    2-(4-{[1-(2-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID: Similar structure but without the bromine atom.

    2-(5-BROMO-4-{[1-(2-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-METHOXYPHENOXY)ACETIC ACID: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

The presence of both bromine and chlorine atoms, along with the ethoxy group, makes 2-(5-BROMO-4-{[1-(2-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID unique

Properties

Molecular Formula

C21H18BrClN2O5

Molecular Weight

493.7 g/mol

IUPAC Name

2-[5-bromo-4-[(Z)-[1-(2-chlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-2-ethoxyphenoxy]acetic acid

InChI

InChI=1S/C21H18BrClN2O5/c1-3-29-18-9-13(15(22)10-19(18)30-11-20(26)27)8-14-12(2)24-25(21(14)28)17-7-5-4-6-16(17)23/h4-10H,3,11H2,1-2H3,(H,26,27)/b14-8-

InChI Key

DALYITIKOFITFF-ZSOIEALJSA-N

Isomeric SMILES

CCOC1=C(C=C(C(=C1)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3Cl)C)Br)OCC(=O)O

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3Cl)C)Br)OCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.